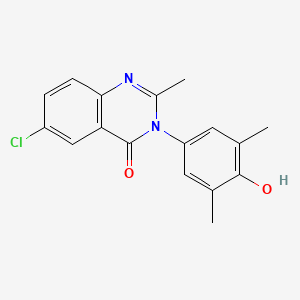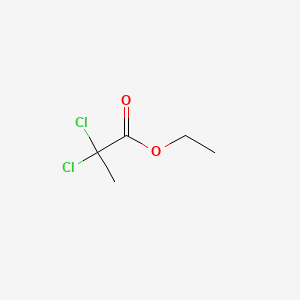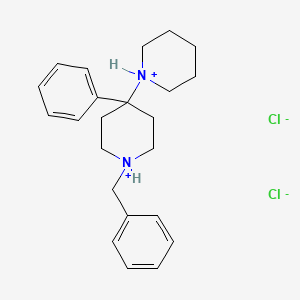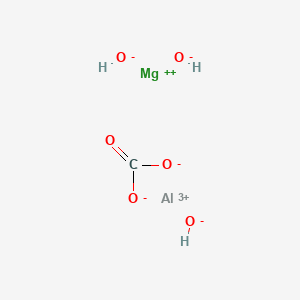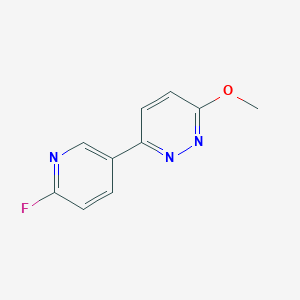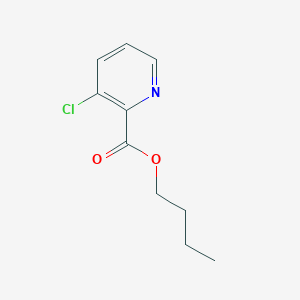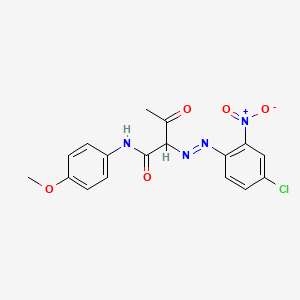![molecular formula C8H15N3O B13738948 1-(3-Amino-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-one CAS No. 34924-91-9](/img/structure/B13738948.png)
1-(3-Amino-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Amino-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-one is a chemical compound that features a bicyclic structure with nitrogen atoms. This compound is part of the family of tropane alkaloids, which are known for their diverse biological activities . The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Vorbereitungsmethoden
The synthesis of 1-(3-Amino-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-one can be achieved through several methods. One common approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be done using asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides with acryloylpyrazolidinone, employing a rhodium (II) complex/chiral Lewis acid binary system . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Chemischer Reaktionen
1-(3-Amino-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as a therapeutic agent due to its interaction with various biological targets. For example, derivatives of this compound have shown nematicidal activity against pinewood nematodes and root-knot nematodes . In industry, it can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(3-Amino-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, it has been found to interact with serotonin receptors, influencing various physiological activities such as mood, appetite, and sleep . The pathways involved in its mechanism of action are complex and depend on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
1-(3-Amino-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-one is unique due to its specific bicyclic structure and the presence of nitrogen atoms. Similar compounds include 2-(8-azabicyclo[3.2.1]octan-3-yl)-3-imino-2,3-dihydro-1H-isoindol-1-one and 3,8-diazabicyclo[3.2.1]octan-2-one . These compounds share structural similarities but differ in their specific functional groups and biological activities.
Eigenschaften
CAS-Nummer |
34924-91-9 |
|---|---|
Molekularformel |
C8H15N3O |
Molekulargewicht |
169.22 g/mol |
IUPAC-Name |
1-(3-amino-3,8-diazabicyclo[3.2.1]octan-8-yl)ethanone |
InChI |
InChI=1S/C8H15N3O/c1-6(12)11-7-2-3-8(11)5-10(9)4-7/h7-8H,2-5,9H2,1H3 |
InChI-Schlüssel |
ZPTWWKMCNNZTBW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1C2CCC1CN(C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5,9,11-tetrazatetracyclo[5.5.2.02,6.08,12]tetradeca-1,3,5,7,9,11-hexaene](/img/structure/B13738867.png)
![Acetic acid, [(5-amino-2-chloro-4-fluorophenyl)thio]-, methyl ester](/img/structure/B13738875.png)

